3-Iodo-4-isopropoxybenzoic acid
Overview
Description
3-Iodo-4-isopropoxybenzoic acid is an organic compound with the molecular formula C10H11IO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an iodine atom at the third position and an isopropoxy group at the fourth position
Scientific Research Applications
3-Iodo-4-isopropoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It is known that iodinated benzoic acid derivatives can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzoic acid derivatives are known to influence several metabolic pathways .
Result of Action
The iodination of benzoic acid derivatives can alter their chemical properties, potentially influencing their biological activity .
Biochemical Analysis
Biochemical Properties
3-Iodo-4-isopropoxybenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound has been shown to impact the MAPK signaling pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can alter the expression of genes involved in metabolic processes, thereby influencing cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in alterations in the transcriptional activity of target genes, thereby affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of metabolic pathways and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and improved cellular function. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, this compound can affect the levels of metabolites, thereby influencing the overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. For example, this compound can bind to plasma proteins, enhancing its distribution throughout the body . Additionally, the compound’s transport across cellular membranes is facilitated by specific transporters, ensuring its effective delivery to intracellular targets.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production . The localization of the compound within specific subcellular compartments is essential for its role in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-4-isopropoxybenzoic acid can be achieved through several methods. One common approach involves the iodination of 4-isopropoxybenzoic acid. This process typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium to introduce the iodine atom at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient mixing of reactants.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-isopropoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the isopropoxy group or the benzoic acid moiety may be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 3-azido-4-isopropoxybenzoic acid or 3-thiocyanato-4-isopropoxybenzoic acid can be formed.
Coupling Products: The coupling reactions can yield biaryl compounds with various functional groups.
Comparison with Similar Compounds
4-Isopropoxybenzoic Acid: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
3-Iodo-4-methoxybenzoic Acid: Similar structure but with a methoxy group instead of an isopropoxy group, which can affect its solubility and reactivity.
3-Iodo-4-hydroxybenzoic Acid: Contains a hydroxyl group, making it more polar and potentially more reactive in hydrogen bonding interactions.
Uniqueness: 3-Iodo-4-isopropoxybenzoic acid is unique due to the presence of both the iodine atom and the isopropoxy group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
3-iodo-4-propan-2-yloxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYAIENIWGJTJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660969 | |
Record name | 3-Iodo-4-[(propan-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856167-47-0 | |
Record name | 3-Iodo-4-[(propan-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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